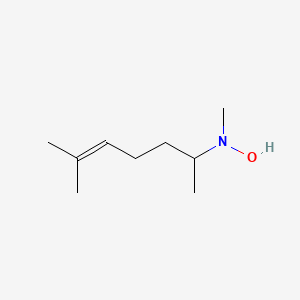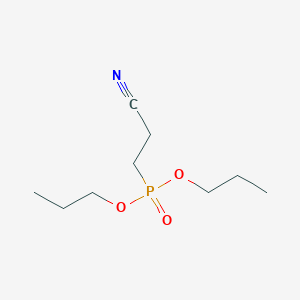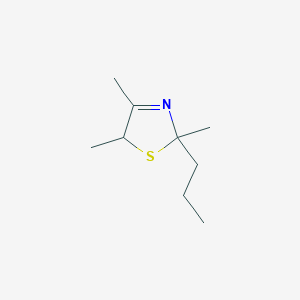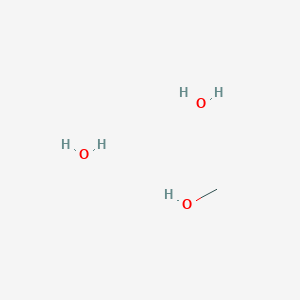
1-(2-Methylbutan-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutan-2-yl)naphthalen-2-ol is an organic compound with the molecular formula C15H20O It is a derivative of naphthalene, featuring a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a 2-methylbutan-2-yl group attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutan-2-yl)naphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with 2-methylbutan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-naphthol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the hydroxyl group of 2-naphthol.
- Introduce 2-methylbutan-2-yl halide to the reaction mixture.
- Heat the mixture under reflux to facilitate the alkylation reaction.
- After completion, the product is isolated and purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of naphthalen-2-one derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1-(2-Methylbutan-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the naphthalene ring structure can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-ol: A simple alcohol with a similar alkyl group but lacking the naphthalene ring.
Naphthalen-2-ol: A naphthalene derivative with a hydroxyl group but without the alkyl substitution.
Uniqueness
1-(2-Methylbutan-2-yl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and the 2-methylbutan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64807-65-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H18O/c1-4-15(2,3)14-12-8-6-5-7-11(12)9-10-13(14)16/h5-10,16H,4H2,1-3H3 |
InChI Key |
ZCPKDLHLSYZXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)







